Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate
Overview
Description
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C11H19F3N2O4 and its molecular weight is 300.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The specific mode of action of Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Biological Activity
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (CAS No. 1644529-01-0) is a chemical compound with diverse applications in synthetic chemistry and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H19F3N2O4
- Molecular Weight : 300.27 g/mol
- Physical State : Solid
- Density : Approximately 1.202 g/cm³
- Solubility : Soluble in dichloromethane
Antitumor Activity
Recent studies indicate that derivatives of hydrazine compounds exhibit antitumor activity. For instance, compounds with similar structural motifs have been shown to inhibit mesenchymal–epithelial transition factor (c-Met), a target in cancer therapy. While direct evidence for this compound's antitumor effects is sparse, its related compounds suggest a potential role in cancer treatment .
Anti-inflammatory Properties
Hydrazine derivatives have also been investigated for their anti-inflammatory properties. The presence of the trifluoromethyl group may enhance the compound's reactivity and interaction with inflammatory pathways, although specific studies on this compound are lacking .
Study on Hydrazine Derivatives
A study published in the Journal of Medicinal Chemistry highlighted the biological activity of various hydrazine derivatives, noting their potential as inhibitors of key protein kinases involved in cancer progression. The study emphasized the significance of structural modifications in enhancing biological activity .
Synthesis and Applications
Research has demonstrated that this compound serves as an important intermediate in synthesizing other biologically active compounds. Its utility in organic synthesis underscores its relevance in pharmaceutical development .
Summary Table of Biological Activities
Activity Type | Related Studies | Potential Applications |
---|---|---|
Antitumor | Inhibition of c-Met kinase activity | Cancer therapy |
Anti-inflammatory | Inhibition of inflammatory pathways | Treatment of inflammatory diseases |
Synthetic Intermediate | Used in synthesizing various hydrazine derivatives | Pharmaceutical development |
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(trifluoromethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O4/c1-9(2,3)19-7(17)15-16(11(12,13)14)8(18)20-10(4,5)6/h1-6H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGXDMBPSBDJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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